molecular formula C20H24N2O4S B7636685 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide

Cat. No.: B7636685
M. Wt: 388.5 g/mol
InChI Key: XAFGXCQMUWERMN-UHFFFAOYSA-N
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Description

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperidinylsulfonyl group, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halide under basic conditions.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of a piperidine derivative using a sulfonyl chloride in the presence of a base.

    Formation of the Propanamide Backbone: The final step involves the coupling of the phenoxy and piperidinylsulfonyl intermediates with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and piperidinylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)acetamide: Similar structure with an acetamide backbone instead of propanamide.

    3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)butanamide: Similar structure with a butanamide backbone instead of propanamide.

    3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)benzamide: Similar structure with a benzamide backbone instead of propanamide.

Uniqueness

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenoxy-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(12-15-26-18-9-3-1-4-10-18)21-17-8-7-11-19(16-17)27(24,25)22-13-5-2-6-14-22/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFGXCQMUWERMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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